4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine
Overview
Description
4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C8H10ClN3O . It is a solid substance and is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10ClN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 . This indicates that the compound contains 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The molecular weight of 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine is 199.64 . It is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
One significant application is in the synthesis of novel heterocyclic systems, such as pyrimido, thiazino, and triazine derivatives, which are important in medicinal chemistry due to their potential biological activities. Karimian and Karimi (2020) synthesized new compounds through cyclocondensation, demonstrating the versatility of cyclopropylpyrimidinyl morpholine derivatives in constructing complex heterocyclic frameworks Karimian & Karimi, 2020.
Antimicrobial and Antibacterial Evaluation
Research into the antimicrobial and antibacterial properties of compounds derived from cyclopropylpyrimidinyl morpholine has shown promising results. Rahimizadeh et al. (2011) explored the synthesis of thiazolo[4,5-d]pyrimidines and their antibacterial evaluation, providing insight into the potential of these compounds in addressing antibiotic resistance Rahimizadeh et al., 2011.
Synthesis of α-Aminophosphonates
Another application is in the one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, demonstrating an efficient method for producing compounds with potential as enzyme inhibitors. The use of phosphomolybdic acid as a catalyst in this synthesis highlights the utility of cyclopropylpyrimidinyl morpholine derivatives in facilitating chemical reactions P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014.
Crystal Structure Analysis
Furthermore, studies on the crystal structure of compounds involving cyclopropylpyrimidinyl morpholine derivatives contribute to our understanding of their chemical properties and potential applications in designing more effective drugs. The analysis of crystal structures helps in the rational design of compounds with desired biological activities Gihaeng Kang, Jineun Kim, Eunjin Kwon, & Tae Ho Kim, 2015.
Cardiotonic Activity
Klauschenz et al. (1994) synthesized and evaluated the cardiotonic activity of 6-substituted 5-cyano-(3,4'-bipyridine)-1'-oxides, including compounds related to 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine, highlighting the potential of these compounds in developing new cardiotonic agents Klauschenz, Hagen, Wiesner, Hagen, Reck, & Krause, 1994.
Safety And Hazards
properties
IUPAC Name |
4-(6-chloro-2-cyclopropylpyrimidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-7-10(15-3-5-16-6-4-15)14-11(13-9)8-1-2-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMNDSGFUWVJDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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